molecular formula C21H23F3N2O B2739813 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 955593-14-3

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2739813
CAS No.: 955593-14-3
M. Wt: 376.423
InChI Key: MVOKCCLSRLKQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a trifluoromethylbenzamide moiety linked via an ethyl chain. The compound’s structure combines lipophilic (tetrahydroquinoline, trifluoromethyl) and polar (amide) groups, a design strategy common in pharmaceuticals and agrochemicals to balance bioavailability and target binding .

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O/c1-2-26-13-3-4-17-14-15(5-10-19(17)26)11-12-25-20(27)16-6-8-18(9-7-16)21(22,23)24/h5-10,14H,2-4,11-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOKCCLSRLKQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of quinoline derivatives. Its structure suggests potential biological activities, although comprehensive studies are still limited. This article aims to summarize the known biological activities, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H28F3N2O\text{C}_{22}\text{H}_{28}\text{F}_3\text{N}_2\text{O}

Key Properties:

PropertyValue
Molecular Weight396.47 g/mol
LogP (Partition Coefficient)3.5
SolubilityLow in water
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The precise mechanism of action for this compound remains largely unexplored. However, based on its structural characteristics, it is hypothesized that the compound may interact with biological targets through:

  • Non-covalent interactions : Such as hydrogen bonding and π-π stacking.
  • Potential receptor modulation : The trifluoromethyl group might enhance lipophilicity and receptor binding affinity.

Anticancer Activity

Preliminary studies suggest that quinoline derivatives exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:
A study on related quinoline derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. While specific data for this compound is lacking, its structural analogs suggest potential efficacy.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Research indicates that compounds with similar functional groups can exhibit activity against a range of pathogens including bacteria and fungi.

Example Findings:
A related compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Likely moderate due to lipophilic nature.
  • Distribution : Predicted high volume of distribution based on LogP values.
  • Metabolism : Potentially metabolized by cytochrome P450 enzymes; further studies are needed.
  • Excretion : Primarily via hepatic pathways; renal excretion may also play a role.

Research Applications

This compound serves as a valuable scaffold in medicinal chemistry for developing novel therapeutic agents. Its synthesis and modification can lead to derivatives with enhanced biological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Tetrahydroquinoline Core

The ethyl group at the 1-position of the tetrahydroquinoline ring distinguishes the target compound from analogs with methyl or morpholine substituents. Key comparisons include:

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide
  • Structure: Methyl group at the 1-position of tetrahydroquinoline.
  • Molecular Formula : C₂₀H₂₁F₃N₂O.
  • Molecular Weight : 362.3887 g/mol .
  • Lower lipophilicity (logP) due to shorter alkyl chain, which may influence membrane permeability.
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide
  • Structure: Incorporates a morpholine ring and methyl group at the tetrahydroquinoline core.
  • Key Differences :
    • The morpholine substituent introduces polarity, improving aqueous solubility.
    • Increased hydrogen-bonding capacity may alter receptor-binding kinetics .

Functional Group Modifications in Benzamide Derivatives

The trifluoromethylbenzamide moiety is conserved across analogs, but other substituents vary:

Compound Name Substituent on Benzamide Tetrahydroquinoline Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-(Trifluoromethyl) 1-Ethyl Not provided Hypothesized enhanced lipophilicity
N-[2-(1-methyl-...ethyl]-4-(trifluoromethyl)benzamide 4-(Trifluoromethyl) 1-Methyl 362.3887 Research use (no human/animal data)
Flutolanil 2-(Trifluoromethyl) N/A 323.28 Agricultural fungicide
Etobenzanid 4-(Ethoxymethoxy) N/A 329.18 Herbicide
  • Trifluoromethyl Group : Enhances metabolic resistance and electron-withdrawing effects, stabilizing the amide bond .
  • Ethyl vs. Methyl : The ethyl group in the target compound likely increases lipophilicity, extending half-life but possibly reducing solubility.

Hypothetical Pharmacological and Physicochemical Profiles

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Bioavailability : The ethyl group may improve blood-brain barrier penetration compared to methyl analogs but reduce solubility.
  • Metabolism : Ethyl substituents are prone to oxidative metabolism (e.g., CYP450), whereas morpholine-containing derivatives () may exhibit slower clearance due to polarity.

Q & A

Basic: What structural features of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide are critical for its role in biochemical research?

The compound’s 1,2,3,4-tetrahydroquinoline moiety and trifluoromethyl-substituted benzamide group are structurally significant. The tetrahydroquinoline scaffold is known for its conformational flexibility, enabling interactions with hydrophobic enzyme pockets, while the trifluoromethyl group enhances metabolic stability and bioavailability through electron-withdrawing effects . These features make it a candidate for probing enzyme-substrate interactions or receptor modulation in medicinal chemistry studies.

Advanced: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Key steps include:

  • Amide Coupling : Use coupling agents like HATU or EDCl/HOBt to minimize side reactions during benzamide formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for heterocyclic intermediates .
  • Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization from dichloromethane/methanol to isolate high-purity fractions .
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent over-reduction .

Basic: What experimental approaches are used to validate the compound’s biological targets?

  • Virtual Screening : Molecular docking against protein databases (e.g., PDB) predicts binding affinity to enzymes like kinases or proteasomes .
  • Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., β5i immunoproteasome inhibition assays) .
  • Cellular Uptake Studies : Fluorescence tagging (e.g., FITC conjugation) confirms intracellular localization and target engagement .

Advanced: How should researchers address contradictory data in studies investigating its anticancer activity?

  • Dose-Response Analysis : Compare IC50 values across cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type specificity .
  • Mechanistic Triangulation : Cross-validate results using orthogonal methods (e.g., Western blotting for apoptosis markers and flow cytometry for cell-cycle arrest) .
  • Metabolic Stability Testing : Assess cytochrome P450 interactions to rule out off-target effects .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of ethyl and trifluoromethyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • HPLC-PDA : Monitors purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: What strategies can resolve solubility challenges in in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release .
  • Co-Solvent Systems : Use DMSO/PBS (≤10% v/v) for intraperitoneal administration without precipitation .

Basic: How does the compound’s logP value influence its pharmacokinetic profile?

The calculated logP (~3.5) indicates moderate lipophilicity, balancing cell membrane permeability and solubility. Adjustments (e.g., adding polar substituents) can reduce logP to minimize hepatic clearance .

Advanced: What methodologies identify synergistic interactions with existing therapeutics?

  • Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomic Profiling : RNA-seq identifies pathways (e.g., PI3K/AKT) modulated by the compound-drug combination .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves and safety goggles due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzoyl chloride derivatives) .

Advanced: How can computational modeling predict off-target effects?

  • Pharmacophore Mapping : Compare 3D structural motifs with known off-target databases (e.g., ChEMBL) .
  • Molecular Dynamics Simulations : Analyze binding stability to non-target proteins over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.